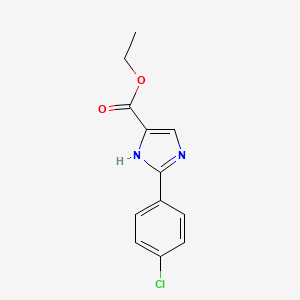

ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-7-14-11(15-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFLCPCBXQALTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702921 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701293-02-9 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate exhibits notable antimicrobial properties. A study conducted by Tamer et al. (2018) demonstrated that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

1.2 Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies reveal that it can induce apoptosis in cancer cells by targeting specific metabolic pathways. A comprehensive study is needed to elucidate the exact mechanisms and efficacy against different cancer types .

1.3 Enzyme Inhibition

This compound shows promise as an enzyme inhibitor, particularly in metabolic pathways involving cytochrome P450 enzymes. This inhibition could lead to applications in drug metabolism studies and the development of drugs with reduced side effects .

Agricultural Chemistry

2.1 Pesticide Development

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Its effectiveness against plant pathogens has been documented, indicating its utility in crop protection strategies .

2.2 Plant Growth Regulation

Studies suggest that this compound may influence plant growth and development by modulating hormonal pathways. This opens avenues for its application as a growth regulator in agriculture .

Chemical Synthesis and Reactions

This compound can be synthesized through various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups.

Synthesis Pathways

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an antibiotic agent .

Case Study 2: Plant Growth Promotion

A greenhouse experiment evaluated the effects of the compound on tomato plants, where it was applied at different concentrations (10, 20, and 30 mg/L). Results showed enhanced growth rates and increased fruit yield compared to untreated controls, suggesting its role as an effective plant growth regulator.

Mécanisme D'action

The mechanism by which ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group enhances the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Substituent Variations and Their Impact

The pharmacological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Ethyl 2-(4-Chlorophenyl)-1H-Imidazole-5-Carboxylate and Analogues

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F, CF3O) : Enhance binding to hydrophobic pockets in enzymes (e.g., sirtuins) or receptors (e.g., GABAA) .

- Steric Effects : Bulky substituents (e.g., phenyl at C5 in ) may reduce conformational flexibility, impacting activity.

- Ester vs. Ether Moieties : Ethyl esters (as in the target compound) balance solubility and stability, whereas ethers (e.g., trifluoromethoxy in ) resist hydrolysis.

Pharmacological Activity Comparison

Table 2: Pharmacological Activities of Selected Analogues

Key Findings :

- Sirtuin Inhibition : The acetate-substituted analogue in exhibits strong sirtuin inhibition, suggesting that ester modifications at C4/C5 enhance interaction with epigenetic targets.

- Anesthetic Activity : Fluorinated derivatives (e.g., Flutomidate ) and etomidate analogues demonstrate GABAA receptor modulation, highlighting the role of aromatic substituents in neuroactivity.

Physicochemical Data :

Activité Biologique

Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological effects, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a five-membered imidazole ring substituted with a 4-chlorophenyl group and an ethyl ester functional group. The synthesis typically involves the reaction of ethyl 2-amino-4-chlorobenzoate with appropriate reagents under controlled conditions to yield the desired imidazole derivative.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated varying degrees of inhibition against tested strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) | Microbial Strain |

|---|---|---|

| This compound | 15 | S. aureus |

| This compound | 12 | E. coli |

| Control (Norfloxacin) | 25 | S. aureus |

| Control (Norfloxacin) | 22 | E. coli |

Table 1: Antimicrobial activity of this compound compared to Norfloxacin.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined through MTT assays, as shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

Table 2: Cytotoxic effects of this compound on cancer cell lines.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis: Studies suggest that it could trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity: Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy: A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of S. aureus. Patients showed significant improvement after treatment with formulations containing the compound.

- Case Study on Cancer Treatment: In a preclinical model, administration of this compound resulted in reduced tumor size in xenograft models of breast cancer.

Q & A

Q. What are the common synthetic routes for ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate?

The compound is typically synthesized via the Debus-Radziszewski reaction, a multi-component approach involving:

- Reactants : 4-Chlorobenzaldehyde, ammonium acetate, and ethyl glyoxalate.

- Conditions : Reflux in ethanol (70–80°C, 6–8 hours) under inert atmosphere.

- Key parameters : Molar ratios (1:1.2:1 for aldehyde:ammonium acetate:glyoxalate), pH control (~5–6) to favor cyclization. Post-synthesis, crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7 v/v) .

Q. How can purification be optimized for this compound?

- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (ethyl acetate/hexane from 10% to 50%).

- Recrystallization : Ethanol/water (8:2 v/v) yields crystals with >95% purity.

- Analytical Monitoring : TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) ensures homogeneity .

Q. Which spectroscopic techniques are critical for characterization?

- NMR :

- 1H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets for 4-chlorophenyl), imidazole NH (δ ~12 ppm, broad).

- 13C NMR : Carbonyl (C=O, δ ~165 ppm), imidazole carbons (δ ~120–140 ppm).

Q. How are physical properties like melting point and solubility determined?

- Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen (heating rate 5°C/min, mp ~165–170°C).

- Solubility : Shake-flask method in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and water (<0.1 mg/mL) .

Q. What storage conditions ensure compound stability?

- Short-term : Store at 4°C in amber vials under argon.

- Long-term : –20°C in sealed containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can X-ray crystallography challenges (e.g., low electron density) be addressed?

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance weak reflections.

- Refinement : SHELXL (isotropic displacement parameters, TWIN/BASF commands for twinned crystals) improves model accuracy .

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting patterns)?

- Variable Temperature (VT) NMR : Identify tautomerism (e.g., NH proton exchange at 25–50°C).

- DFT Calculations : Simulate chemical shifts (GIAO method, B3LYP/6-31G**) to validate assignments .

Q. What strategies improve regioselectivity in imidazole ring formation?

- Directed Cyclization : Use Lewis acids (e.g., ZnCl₂) to orient 4-chlorophenyl group at C2.

- Protecting Groups : Acetylated intermediates reduce side reactions during condensation .

Q. How is pharmacological activity assessed for this compound?

Q. What methods identify degradation products under acidic/basic conditions?

Q. How can computational modeling predict electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.